4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
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Overview
Description
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with a chloro substituent and an acetate group
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.
Biology: It has been used in studies related to enzyme inhibition and protein interactions.
Materials Science: The unique structural properties of benzoxazinones make them suitable for use in the development of advanced materials with specific electronic and optical properties.
Preparation Methods
The synthesis of 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoxazinone, which is then acetylated to yield the final product. The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the product .
Chemical Reactions Analysis
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the benzoxazinone ring can be replaced by other nucleophiles such as amines, leading to the formation of substituted benzoxazinones.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydrobenzoxazinones.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include aniline, p-chloro aniline, p-methoxy aniline, and various heterocyclic amines . The major products formed from these reactions are substituted benzoxazinones and quinazolinones .
Mechanism of Action
The mechanism of action of 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to its specific structural features and biological activities. Similar compounds include:
Quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxazinones: Other benzoxazinone derivatives with different substituents also display a range of biological activities.
The uniqueness of this compound lies in its specific chloro and acetate substituents, which contribute to its distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-9(19)21-12-5-2-10(3-6-12)15-18-14-8-11(17)4-7-13(14)16(20)22-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJMTMJVLBVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201732 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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